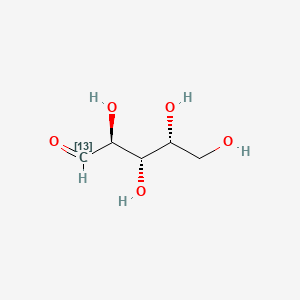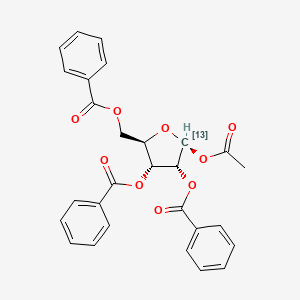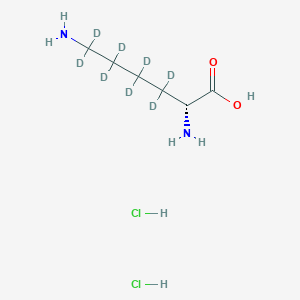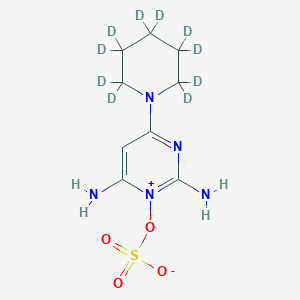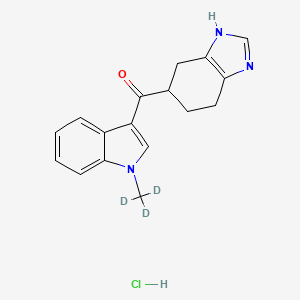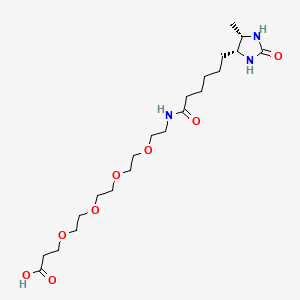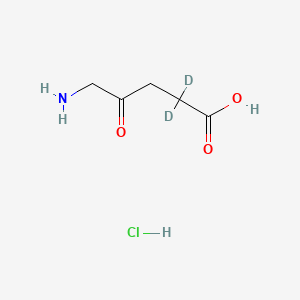
5-Aminolevulinic acid-d2 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Aminolevulinic acid-d2 (hydrochloride) is a deuterated form of 5-Aminolevulinic acid (hydrochloride). It is an intermediate in the biosynthesis of heme, a crucial component in various biological processes. This compound is used in photodynamic therapy and as a precursor in the synthesis of tetrapyrrole compounds such as chlorophyll and vitamin B12 .
準備方法
Synthetic Routes and Reaction Conditions
The chemical synthesis of 5-Aminolevulinic acid-d2 (hydrochloride) involves the condensation of succinyl-CoA and glycine by 5-aminolevulic acid synthase with pyridoxal phosphate as a co-factor Another method, the C5 pathway, involves three enzymes: glutamyl-tRNA synthetase, glutamyl-tRNA reductase, and glutamate-1-semialdehyde aminotransferase .
Industrial Production Methods
Industrial production of 5-Aminolevulinic acid-d2 (hydrochloride) often employs biotechnological methods due to the complexity and low yield of chemical synthesis. Engineered microorganisms such as Corynebacterium glutamicum are used to produce high levels of 5-Aminolevulinic acid from renewable bioresources . This method is more sustainable and cost-effective compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions
5-Aminolevulinic acid-d2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Conversion to protoporphyrin IX, a photosensitizer used in photodynamic therapy.
Reduction: Formation of heme, an essential component in hemoglobin and other heme-containing proteins.
Substitution: Reactions with other compounds to form derivatives used in medical and industrial applications.
Common Reagents and Conditions
Common reagents used in these reactions include pyridoxal phosphate, succinyl-CoA, and glycine . Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal enzyme activity.
Major Products
The major products formed from these reactions include protoporphyrin IX, heme, and various tetrapyrrole compounds .
科学的研究の応用
5-Aminolevulinic acid-d2 (hydrochloride) has a wide range of applications in scientific research:
作用機序
5-Aminolevulinic acid-d2 (hydrochloride) exerts its effects by being converted into protoporphyrin IX, a photosensitizer that accumulates in tumor tissues. Upon exposure to light of a specific wavelength, protoporphyrin IX produces reactive oxygen species that cause cell damage and death . This mechanism is utilized in photodynamic therapy for cancer treatment. The compound also plays a crucial role in the biosynthesis of heme, which is essential for oxygen transport and various enzymatic reactions .
類似化合物との比較
Similar Compounds
5-Aminolevulinic acid (hydrochloride): The non-deuterated form of the compound, used in similar applications.
Methyl aminolevulinate: Another photosensitizer used in photodynamic therapy.
Protoporphyrin IX: The direct product of 5-Aminolevulinic acid, used in photodynamic diagnosis and therapy.
Uniqueness
5-Aminolevulinic acid-d2 (hydrochloride) is unique due to its deuterated nature, which can provide insights into the metabolic pathways and mechanisms of action through isotopic labeling studies. This makes it a valuable tool in both research and clinical applications .
特性
分子式 |
C5H10ClNO3 |
|---|---|
分子量 |
169.60 g/mol |
IUPAC名 |
5-amino-2,2-dideuterio-4-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i2D2; |
InChIキー |
ZLHFONARZHCSET-IYPYQTRPSA-N |
異性体SMILES |
[2H]C([2H])(CC(=O)CN)C(=O)O.Cl |
正規SMILES |
C(CC(=O)O)C(=O)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



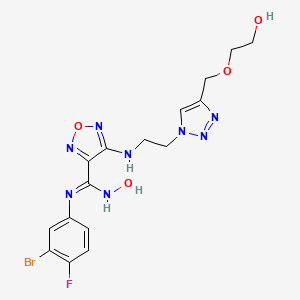
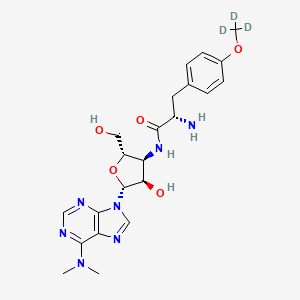
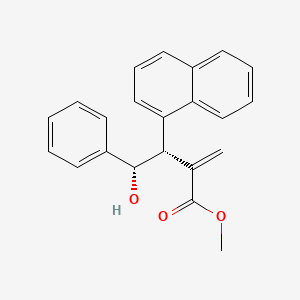
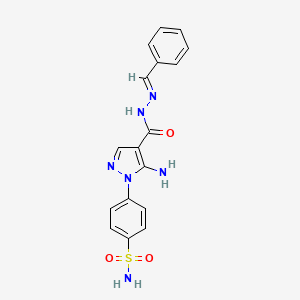
![3-[(1-Ethanoyl-5-methoxy-indol-3-yl)carbonylamino]-4-fluoranyl-5-(1-methylpyrazol-4-yl)benzoic acid](/img/structure/B12410146.png)

![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12410154.png)
